molecular formula C19H20N2O6 B2536423 Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate CAS No. 681844-54-2

Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate

Cat. No.: B2536423
CAS No.: 681844-54-2
M. Wt: 372.377
InChI Key: QGNUVWUIWNTGDM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, a nitrobenzoyl group, and an amino propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate typically involves a multi-step process. One common method includes the esterification of 3-(4-methoxyphenyl)-3-aminopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the acylation of the resulting ester with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 4-aminobenzoyl derivatives.

    Substitution: Formation of 3-(4-methoxyphenyl)-3-aminopropanoic acid.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate can be compared with similar compounds such as:

    Ethyl 3-(4-methoxyphenyl)-3-aminopropanoate: Lacks the nitrobenzoyl group, resulting in different chemical reactivity and biological activity.

    Ethyl 3-(4-nitrophenyl)-3-[(4-methoxybenzoyl)amino]propanoate: Has the positions of the methoxy and nitro groups reversed, leading to variations in its chemical and biological properties.

    Ethyl 3-(4-hydroxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-3-27-18(22)12-17(13-6-10-16(26-2)11-7-13)20-19(23)14-4-8-15(9-5-14)21(24)25/h4-11,17H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNUVWUIWNTGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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